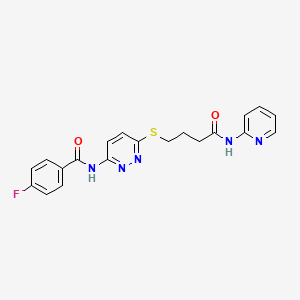

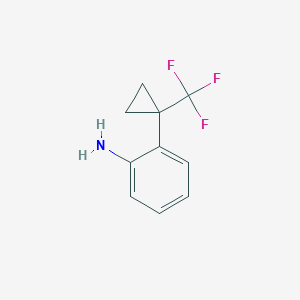

![molecular formula C19H15FN4O4S2 B2839311 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 868973-82-4](/img/structure/B2839311.png)

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including an amide, a thiadiazole ring, a dihydrobenzodioxin ring, and a fluorobenzene ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amide group could undergo hydrolysis or reduction, and the thiadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as its melting point, boiling point, solubility, and stability can be determined using various analytical techniques .Scientific Research Applications

Spectroscopic and Theoretical Studies

Research into 1,3,4-thiadiazole derivatives, including compounds with complex structures similar to the one , often involves detailed spectroscopic analysis and theoretical studies. These investigations aim to understand the compounds' photophysical properties, such as fluorescence effects, which are crucial for applications in bioimaging and as fluorescence probes. For instance, Budziak et al. (2019) explored the fluorescence effects and biological activity of selected 1,3,4-thiadiazole derivatives, highlighting their potential as effective fluorescence probes or pharmaceuticals with antimycotic properties due to their unique dual fluorescence emission spectra influenced by molecular aggregation and substituent structure (Budziak et al., 2019).

Antimicrobial and Antifungal Activities

Compounds within the 1,3,4-thiadiazole family have been synthesized and tested for their antimicrobial and antifungal activities. The modification of these compounds through various substituents has shown to impact their biological efficacy against a range of microbial strains. This research avenue is vital for developing new antimicrobial agents in response to growing antibiotic resistance. For example, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity, highlighting the importance of the fluorine atom in enhancing activity (Desai et al., 2013).

Anticancer Activity

Some derivatives of 1,3,4-thiadiazole have been investigated for their potential anticancer properties. Research efforts in this area focus on synthesizing new compounds and evaluating their ability to inhibit the proliferation of various cancer cell lines. These studies are foundational for discovering novel therapeutic agents for cancer treatment. Rzeski et al. (2007) continued anticancer activity studies on 2-amino-1,3,4-thiadiazole-based compounds, showing inhibition of tumor cell proliferation and notable neuroprotective activity, suggesting their utility in treating cancers of the nervous system and peripheral cancers (Rzeski et al., 2007).

Angiotensin II Receptor Antagonistic Activities

Compounds with a thiadiazole moiety have been synthesized and evaluated for their role in modulating angiotensin II receptor activities. These studies are significant for developing new drugs for hypertension and related cardiovascular diseases. Kohara et al. (1996) reported on benzimidazole-7-carboxylic acids bearing thiadiazole rings, showing high affinity for the AT1 receptor and inhibiting the angiotensin II-induced pressor response, indicating their potential as antihypertensive agents (Kohara et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O4S2/c20-12-3-1-2-11(8-12)17(26)22-18-23-24-19(30-18)29-10-16(25)21-13-4-5-14-15(9-13)28-7-6-27-14/h1-5,8-9H,6-7,10H2,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLRTXBWVGBRNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2839232.png)

![[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate](/img/structure/B2839233.png)

![6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839236.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2839239.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2839243.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2839244.png)